Sodium tungstate

Description

Structure

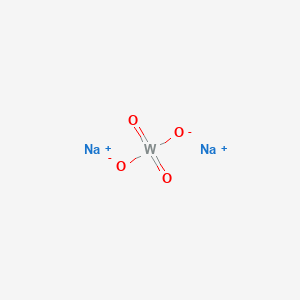

2D Structure

Properties

CAS No. |

13472-45-2 |

|---|---|

Molecular Formula |

NaOW |

Molecular Weight |

222.83 g/mol |

IUPAC Name |

disodium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Na.O.W |

InChI Key |

QOBFCGLLOGLAPM-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O=[W].[Na] |

Color/Form |

WHITE, RHOMBIC White crystalline powder or granules |

density |

4.179 |

melting_point |

698 °C |

Other CAS No. |

13472-45-2 |

physical_description |

DryPowder; Liquid |

Pictograms |

Irritant |

Related CAS |

10213-10-2 (dihydrate) 11120-01-7 (hydrochloride salt of cpd with unknown MF) |

solubility |

SOL 57.5 G/100 CC WATER @ 0 °C; 73.2 G @ 21 °C; 96.9 G @ 100 °C |

Synonyms |

sodium tungstate sodium tungstate dihydrate sodium tungstate(VI) sodium tungstate(VI) dihydrate sodium tungstate(VI), 181W-labeled |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Sodium Tungstate

Solid-State Reaction Synthesis Routes

The solid-state reaction technique is a conventional and widely used method for synthesizing polycrystalline sodium tungstate (B81510) (Na₂WO₄). This method typically involves the high-temperature reaction of precursor materials in their solid phases. A common approach utilizes high-purity sodium carbonate (Na₂CO₃) and tungsten trioxide (WO₃) in the appropriate stoichiometric ratio. royalsocietypublishing.org

The synthesis process generally includes the following steps:

Mixing: The precursor powders, Na₂CO₃ and WO₃, are thoroughly mixed in an agate mortar to ensure a homogeneous reaction mixture. royalsocietypublishing.org

Calcination: The mixture is then subjected to a calcination step at an elevated temperature, for instance, 450°C for several hours. This initial heating helps to initiate the reaction and remove any volatile impurities. royalsocietypublishing.org

Grinding and Recalcination: After the initial calcination, the material is cooled and ground again to improve homogeneity and increase the surface area for the subsequent reaction. This is followed by a second calcination at a higher temperature, such as 600°C, for an extended period to ensure the completion of the reaction. royalsocietypublishing.org

Sintering: Finally, the recalcined powder is pressed into pellets and sintered at a temperature around 650°C. This final step promotes the formation of a dense, polycrystalline material. royalsocietypublishing.org

X-ray diffraction (XRD) analysis is commonly employed to confirm the formation of the desired sodium tungstate compound and to determine its crystal structure. For instance, preliminary X-ray studies have revealed that this compound synthesized via the solid-state reaction method possesses a cubic structure at room temperature. royalsocietypublishing.orgresearchgate.net

Another variation of the solid-state reaction involves the use of finely divided tungsten oxide, this compound, and tungsten powder to produce sodium tungsten bronzes (NaₓWO₃). google.com The reactants are mixed and blended for an extended period to ensure homogeneity before being heat-treated in an inert atmosphere. google.com The particle size of the reactants is a critical parameter, with finer particles promoting a more complete reaction. google.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for preparing a variety of inorganic materials, including this compound and its derivatives, from aqueous solutions under conditions of high temperature and pressure. tungsten-powder.com This technique allows for the control of particle size, morphology, and crystal structure by adjusting reaction parameters such as temperature, pH, and the presence of additives. researchgate.netmdpi.com

A typical hydrothermal process for synthesizing tungsten-based materials from this compound involves dissolving this compound dihydrate (Na₂WO₄·2H₂O) in water, followed by the addition of an acid, such as hydrochloric acid (HCl), to adjust the pH and induce the formation of a precursor solution. tungsten-powder.comcore.ac.uk This solution is then sealed in an autoclave and heated to a specific temperature for a set duration. tungsten-powder.comcore.ac.uk

Preparation of this compound Nanorods and Nanobundles

This compound nanorods and nanobundles have been successfully synthesized using a simple, salt-assisted hydrothermal route. researchgate.net This method involves the reaction between this compound (Na₂WO₄) and hydrochloric acid (HCl) in an aqueous solution. researchgate.net The morphology and size of the resulting nanostructures are significantly influenced by the hydrothermal temperature and reaction time. researchgate.net

In a related approach, this compound nanofibers can be synthesized via a facile hydrothermal reaction in the presence of sulfate (B86663) ions. researchgate.net The addition of sodium sulfate (Na₂SO₄) to the reaction mixture allows for the adjustment of the Na/W atomic ratio and the aspect ratio of the resulting nanofibers. researchgate.net These nanofibers, with diameters typically in the range of 200–300 nm and lengths of 15–20 µm, can be subsequently transformed into sodium tungsten bronze without altering their one-dimensional nanostructure through reduction in a hydrogen/nitrogen atmosphere. researchgate.net

Synthesis of Sodium Tungsten Bronzes (NaₓWO₃)

Sodium tungsten bronzes (NaₓWO₃) are non-stoichiometric compounds with a range of interesting electrical and optical properties. scientific.netwikipedia.org Hydrothermal methods are frequently employed for their synthesis, often using this compound as the tungsten source. scientific.netscientific.net

One approach involves the use of a reducing agent, such as citric acid, in the hydrothermal reaction of this compound. scientific.netscientific.net The resulting product is then annealed under an inert atmosphere, like nitrogen (N₂), to form the desired sodium tungsten bronze phase. scientific.netscientific.net For example, tetragonal sodium tungsten bronze (Na₀.₁WO₃) with a rod-like morphology has been prepared using this method. scientific.netscientific.net

Microwave-assisted hydrothermal synthesis offers a rapid and energy-efficient route to produce hexagonal sodium tungsten bronze (h-NaₓWO₃). cdmf.org.br This technique can yield well-crystallized nanoplates in a significantly shorter reaction time compared to conventional hydrothermal methods. cdmf.org.br

Influence of pH and Annealing Conditions in Hydrothermal Synthesis

The pH of the precursor solution and the post-synthesis annealing conditions are critical parameters that significantly influence the final product in the hydrothermal synthesis of this compound and its derivatives.

The pH of the reaction medium plays a crucial role in determining the crystalline phase of the synthesized materials. worldscientific.com For instance, in the synthesis of tungsten oxide from this compound, variations in pH can lead to the formation of different morphologies, such as nanoparticles, nanobundles, or nanowires. mdpi.com Specifically, a pH below 0.5 tends to favor the formation of nanoparticles, while pH values in the range of 1.0–1.4 and 1.5–2.0 can result in nanobundles and nanowires, respectively. mdpi.com In the synthesis of sodium tungsten bronze, a specific pH value, for example, pH=2, has been identified as optimal for obtaining the desired product. scientific.net Deviations from this optimal pH can lead to the formation of other phases or no product at all. scientific.net

Annealing is often a necessary subsequent step to obtain the final desired phase and properties. The annealing temperature is a critical factor. For example, in the synthesis of NaₓWO₃, an annealing temperature of at least 700°C under a nitrogen atmosphere was found to be necessary to form the pure sodium tungsten bronze phase. scientific.net Lower temperatures were insufficient to induce the transformation. scientific.net The annealing atmosphere is also important; an inert atmosphere like nitrogen is often used to prevent oxidation and promote the formation of the reduced tungsten bronze phase. scientific.net

Co-precipitation Synthesis Techniques

Co-precipitation is a straightforward and cost-effective method for synthesizing tungstate compounds. This technique involves the precipitation of a solid from a solution containing the desired cations.

In a typical co-precipitation synthesis of metal tungstates, an aqueous solution of this compound (Na₂WO₄) is used as the tungsten source. A solution of a corresponding metal salt is then added, leading to the precipitation of the desired metal tungstate. For instance, to synthesize zinc tungstate (ZnWO₄), a solution of zinc chloride (ZnCl₂) is added dropwise to a this compound solution. nih.gov Similarly, copper tungstate (CuWO₄) can be prepared by reacting copper chloride with this compound. aip.org

The characteristics of the resulting nanoparticles, such as particle size and morphology, can be influenced by various reaction parameters, including the concentration of the precursor solutions and the solvent used. nih.gov For example, varying the volume of distilled water used to dissolve the precursors in the synthesis of ZnWO₄ nanoparticles has been shown to affect the morphology of the final product. nih.gov

The co-precipitation method can also be assisted by other techniques, such as ultrasonication, to improve reaction rates and produce nanoparticles with desired characteristics. nih.gov Furthermore, surfactants can be employed during co-precipitation to control the particle size and prevent agglomeration of the synthesized nanoparticles. ijsr.net

Precursor Chemistry in this compound Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound and its derivatives. This compound dihydrate (Na₂WO₄·2H₂O) is a commonly used and commercially available precursor for a wide range of tungsten-based materials. sbq.org.br It serves as the source of tungstate ions (WO₄²⁻) in many synthetic routes.

In the hydrothermal synthesis of various tungsten oxides and bronzes, this compound is often the primary reactant. tungsten-powder.comscientific.netscientific.net The reaction is typically initiated by the acidification of the this compound solution, which leads to the protonation of the tungstate ions and subsequent condensation to form polyoxotungstates and eventually tungsten oxide hydrates. researchgate.net

For the synthesis of other metal tungstates via co-precipitation, this compound provides the tungstate anions that react with metal cations from other precursor salts, such as zinc chloride or copper chloride, to form the desired product. nih.govaip.org

In some advanced synthesis methods, the precursor chemistry can be more complex. For example, in the synthesis of nanoporous phospho-tungstate hybrid materials, this compound is reacted with mono-n-dodecyl phosphate (B84403), which acts as both a phosphorus precursor and a surfactant. rsc.org This demonstrates how the precursor can be designed to play multiple roles in the formation of the final material structure.

Keggin-Based Precursor Synthesis

This compound (Na₂WO₄) is a fundamental precursor for the synthesis of a large class of polyoxometalates (POMs) known as Keggin-type heteropolyanions. sbq.org.brasianpubs.org These structures, with the general formula [XM₁₂O₄₀]ⁿ⁻, are formed by the assembly of metal-oxygen clusters around a central heteroatom. asianpubs.org The synthesis process often begins with an aqueous solution of this compound, which is then acidified.

A key strategy in synthesizing substituted Keggin structures involves the creation of "lacunary" species. These are Keggin ions that have one or more of their tungsten-oxygen (W-O) units removed, creating vacant sites. This is typically achieved by carefully controlling the pH of the this compound solution. mdpi.com These vacancies can then be filled by other metal cations, leading to a wide variety of transition metal-substituted POMs with tailored electronic and catalytic properties. mdpi.com

For instance, highly homogeneous Keggin-based precursors for tungsten-cobalt composites have been prepared using this compound and cobalt acetate (B1210297). nih.gov The synthesis of cobalt-containing Keggin-type POMs like [CoW₁₂O₄₀]⁶⁻ and [Co(H₂O)SiW₁₁O₃₉]⁶⁻ often starts with this compound. nih.gov Similarly, new Keggin anions, such as the beryllium-containing [BeW₁₂O₄₀]⁶⁻, have been synthesized hydrothermally from this compound and a salt of the desired heteroatom, like Be(NO₃)₂. researchgate.net

The reaction conditions, including pH, temperature, and the presence of other ions, are critical in directing the assembly of these complex structures. The versatility of this compound as a starting material makes it central to the field of polyoxometalate chemistry.

Table 1: Examples of Keggin-Type Structures Synthesized from this compound

| Resulting Compound/Structure | Other Precursors | Key Synthesis Feature | Reference |

| Cobalt-containing Keggin-type POMs | Cobalt(II) acetate | One-pot synthesis at neutral pH | nih.gov |

| [BeW₁₂O₄₀]⁶⁻ | Be(NO₃)₂ | Hydrothermal synthesis | researchgate.net |

| Transition-metal-disubstituted heteropolytungstates | Fe³⁺, Ni²⁺, Zn²⁺, Co²⁺ | Acidified this compound solution (pH ≈ 7) | acs.org |

| Mixed heteropoly compounds | Copper chloride, Ferric chloride | Aqueous acetate buffer solution | asianpubs.org |

Paratungstate-Based Precursor Synthesis

Ammonium (B1175870) paratungstate (APT), with the formula (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, is a crucial intermediate in the production of most tungsten materials. wikipedia.orgcdc.gov The synthesis of APT often begins with a this compound solution derived from the processing of tungsten ores. cdc.gov This process involves converting the sodium salt to an ammonium salt, a critical transformation in tungsten metallurgy. google.com

The conversion of this compound to APT can be achieved through several methods, including solvent extraction (liquid ion exchange) or anion exchange methods. cdc.goviaea.org In a typical solvent extraction process, a purified this compound solution is treated to recover crystalline APT. cdc.gov Another approach involves reacting a this compound-ammonium solution with carbon dioxide under pressure to directly crystallize crude ammonium paratungstate. google.com

The structure of the polyoxometalate precursor in solution significantly influences the final product. Studies have shown that the paratungstate B cluster, [H₂W₁₂O₄₂]¹⁰⁻, which is the anion in APT, plays a key role in the formation pathway of tungsten oxides. wikipedia.org Its presence can lead to the formation of metastable intermediate phases during hydrothermal synthesis, which then transform into the final desired tungsten oxide polymorph. This highlights the importance of controlling the precursor chemistry to direct the synthesis towards specific material structures.

Green Chemistry Considerations in this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally benign chemical processes, and the use of this compound is a prime example of this trend in catalysis.

This compound is recognized as a "green" catalyst or catalyst precursor, particularly in oxidation reactions. sbq.org.br Its primary advantage lies in its ability to be used in catalytic amounts in conjunction with hydrogen peroxide (H₂O₂), an environmentally friendly oxidant. tandfonline.com The only byproduct of oxidations using the Na₂WO₄/H₂O₂ system is water, which makes these processes inherently clean. sbq.org.br

This catalytic system is effective for a wide range of transformations, including:

The epoxidation of alkenes. thieme-connect.com

The oxidation of alcohols to carbonyl compounds. thieme-connect.com

The oxidation of amines. sbq.org.br

The bromodecarboxylation of α,β-unsaturated aromatic carboxylic acids. tandfonline.com

A significant aspect of its green profile is the ability to perform these reactions in water, the most environmentally compatible solvent. tandfonline.com The use of this compound avoids the need for toxic and hazardous reagents, such as heavy metal oxidants or environmentally harmful solvents, thereby minimizing chemical waste and environmental pollution. tandfonline.comresearchgate.net For example, it provides a sustainable alternative to traditional methods that use reagents like nitric acid, which can produce harmful byproducts.

Furthermore, the catalyst system is often simple and does not require additives to control pH or the use of phase-transfer catalysts, making the processes more efficient and economical. researchgate.net The low toxicity of this compound itself further enhances its standing as a green reagent. tandfonline.com

Table 2: Green Catalytic Applications of this compound

| Reaction Type | Oxidant | Solvent/Medium | Key Advantage | Reference |

| Oxidation of terpenic alcohols | Hydrogen Peroxide | N,N-Dimethylacetamide (DMA) | No pH control or phase transfer catalyst needed | researchgate.net |

| Bromodecarboxylation | Hydrogen Peroxide | Water ("On-water") | Avoids toxic brominating agents; water as solvent | tandfonline.com |

| Epoxidation of alkenes | Hydrogen Peroxide | Not specified | Mild and efficient oxidation | thieme-connect.com |

| Oxidation of various substrates | Hydrogen Peroxide | Not specified | Water is the only byproduct | sbq.org.br |

Advanced Characterization of Sodium Tungstate Materials

Structural Elucidation Techniques

Structural analysis of sodium tungstate (B81510) reveals its crystalline nature, bonding characteristics, and polymorphic behavior under different conditions.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline structure of sodium tungstate. At room temperature, polycrystalline Na₂WO₄ synthesized via solid-state reaction crystallizes in a cubic spinel structure. royalsocietypublishing.orgalfa-chemistry.comresearchgate.net The diffraction peaks observed in the XRD pattern are indexed to the cubic space group Fd-3m (No. 227). royalsocietypublishing.orgresearchgate.netresearchgate.net The sharpness of the peaks in the XRD pattern is indicative of the crystalline nature of the material, with sharper peaks corresponding to larger grain sizes. royalsocietypublishing.org

This compound is known to exhibit a rich polymorphism, undergoing phase transitions at elevated temperatures. royalsocietypublishing.orgnih.gov One significant high-temperature polymorph possesses an orthorhombic structure, crystallizing in the Fddd space group. researchgate.net This phase transition from the room-temperature cubic phase to the high-temperature orthorhombic phase is a key characteristic of the material's thermal behavior. researchgate.net The quality and formation of the desired Na₂WO₄ compound are routinely confirmed by XRD analysis. nih.gov

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Source |

|---|---|---|---|---|

| Room Temperature | Cubic (Spinel) | Fd-3m | a = 9.122(2) | royalsocietypublishing.org |

| High Temperature | Orthorhombic | Fddd | a = 6.5028(1), b = 12.8512(3), c = 11.0526(2) | researchgate.net |

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are crucial for providing a "fingerprint" of the this compound structure by probing the vibrational modes of its constituent atoms. The spectra are dominated by the vibrations of the tungstate anion (WO₄²⁻). royalsocietypublishing.orgnih.gov

The Raman spectrum of Na₂WO₄ features several characteristic bands. royalsocietypublishing.org Strong bands in the 740–1000 cm⁻¹ range are assigned to stretching vibrations of the tungstate group. royalsocietypublishing.org Bending vibrations are observed as medium intensity bands between 270–470 cm⁻¹. royalsocietypublishing.org A group of bands in the 70–260 cm⁻¹ region corresponds to translational motions of the cations and anions and vibrations of the tungstate polyhedra. royalsocietypublishing.org

Infrared (IR) spectroscopy confirms the presence of O–W–O groups and their vibrational modes. nih.gov For this compound dihydrate, characteristic IR peaks appear at approximately 827.43 cm⁻¹, 860.71 cm⁻¹, and 933 cm⁻¹. researchgate.net In aqueous solutions, Fourier-transform infrared (FTIR) spectroscopy has identified a complex frequency band at 865-885 cm⁻¹, which corresponds to the ν(W-O-W) stretching vibrations, indicating changes in the solution's composition due to hydrolytic processes. researcher.life

| Spectroscopy Type | Frequency Range (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| Raman | 740 - 1000 | Stretching vibrations of WO₄²⁻ | royalsocietypublishing.org |

| Raman | 270 - 470 | Bending vibrations of WO₄²⁻ | royalsocietypublishing.org |

| Infrared (Dihydrate) | ~827 - 933 | Characteristic WO₄²⁻ peaks | researchgate.net |

| Infrared (Aqueous) | 865 - 885 | ν(W-O-W) stretching vibrations | researcher.life |

At ambient temperature and pressure, this compound adopts the cubic spinel crystal structure. royalsocietypublishing.orgnih.gov In this configuration, the tungsten (W⁶⁺) ions are located on 8b sites and are in tetrahedral coordination, forming WO₄²⁻ tetrahedra with perfect Td symmetry. royalsocietypublishing.orgnih.gov The W–O bond length within these tetrahedra has been precisely measured as 1.7830 (2) Å using neutron powder diffraction. royalsocietypublishing.orgnih.gov

The sodium (Na⁺) ions occupy the 16c sites and are in octahedral coordination, bonded to six oxygen atoms. royalsocietypublishing.orgmaterialsproject.org The NaO₆ octahedra share edges with six other NaO₆ octahedra and corners with six WO₄ tetrahedra. materialsproject.org The Na-O bond length is approximately 2.37 Å. materialsproject.org

As established through XRD studies, Na₂WO₄ exhibits polymorphism, transforming to an orthorhombic crystal structure at elevated temperatures. researchgate.netnih.gov This high-temperature phase also consists of non-condensed WO₄ tetrahedra, but with highly deformed NaO₆ octahedra. researchgate.net The existence of these distinct polymorphs is a critical aspect of this compound's material science. royalsocietypublishing.org

Morphological and Microstructural Characterization

Examining the morphology and microstructure provides information on the size, shape, and arrangement of this compound particles, which influences its physical and chemical properties.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and particle characteristics of this compound. royalsocietypublishing.orgnih.gov SEM images reveal that electrodeposited films containing this compound can have a granular nature. chalcogen.ro The technique is also effective for characterizing the appearance of aluminum particles coated with this compound, showing the formation of protective coatings. mdpi.com Advanced operando SEM studies allow for the direct observation of salt-assisted chemical vapor deposition processes involving this compound at high temperatures, revealing interactions with the substrate. acs.org Furthermore, SEM analysis has been used to characterize the dimensions of hydrothermally synthesized this compound nanorods, showing how their lengths can vary from 400 nm to 6 µm. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging to probe the internal microstructure and average particle size of this compound samples. royalsocietypublishing.orgnih.govresearchgate.net TEM has been instrumental in characterizing various nanostructures, such as nanorods and nanobundles, prepared through hydrothermal routes. researchgate.net These studies, often complemented by selected area electronic diffraction (SAED), confirm the crystalline nature and growth direction of the nanocrystals. researchgate.net Atomic-scale real-time observation using TEM has also been employed to investigate desodiation-induced phase transitions in sodium tungsten bronze, revealing the dynamic evolution of phase boundaries. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface morphology of materials at the nanoscale. In the characterization of this compound, AFM provides detailed three-dimensional information about the surface topography, roughness, and particle morphology.

Research on polycrystalline this compound (Na₂WO₄) synthesized via a solid-state reaction has utilized AFM to analyze its surface characteristics after sintering. royalsocietypublishing.org Two- and three-dimensional AFM images revealed a homogenous surface composed of nanoparticles. royalsocietypublishing.org Quantitative analysis of these images determined the root mean square (RMS) surface roughness to be approximately 92.7 nm, with an average surface roughness (Rₐ) of about 59.7 nm. royalsocietypublishing.org

AFM is also employed to study thin films and coatings involving this compound. For instance, it has been used to characterize the nature of protective films formed on stainless steel surfaces when this compound is used as a corrosion inhibitor. isca.inisca.me In these studies, AFM images are typically captured over scan areas of 5 µm x 5 µm to analyze the surface texture and the effectiveness of the protective layer. isca.in Furthermore, in the synthesis of other tungstates, such as zinc tungstate (ZnWO₄) using a this compound precursor, AFM has been used to examine the morphology of the resulting particles, revealing irregular shapes with an average size of around 0.30 µm. scielo.br

Table 1: AFM Surface Roughness Data for a Sintered this compound Sample

| Parameter | Value (nm) | Source |

| Root Mean Square (RMS) Roughness | 92.7 | royalsocietypublishing.org |

| Average Roughness (Rₐ) | 59.7 | royalsocietypublishing.org |

Particle Size Distribution Analysis

Determining the particle size distribution is critical for understanding the physical and chemical properties of this compound materials, as these properties are often size-dependent. Several analytical techniques are employed for this purpose.

Microscopy Image Analysis : Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the particles directly. The resulting images can be analyzed to create a histogram of particle sizes, providing information on the distribution and average particle diameter. For a Na₂WO₄ sample synthesized by a solid-state reaction, analysis of TEM images indicated an average particle diameter of about 600 nm. royalsocietypublishing.org In another analysis, the crystalline size was calculated from X-ray diffraction (XRD) data, yielding a particle size of 33.3 nm. royalsocietypublishing.org

Dynamic Light Scattering (DLS) : This technique is used to determine the size distribution of particles suspended in a liquid. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, yielding the hydrodynamic radius or diameter. nih.gov It is particularly useful for assessing particle size and agglomeration under physiological or in-solution conditions. nih.gov

Laser Diffraction Analysis : This method measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. The technique is used to measure the size distribution of particles, as demonstrated in studies involving this compound solutions. mdpi.comresearchgate.net For example, a Mastersizer 2000 laser particle size analyzer has been used to measure the particle size distribution of tungstate materials. scielo.br

Table 2: Particle Size Data for this compound from Various Methods

| Measurement Technique | Parameter | Value | Source |

| Transmission Electron Microscopy (TEM) | Average Particle Diameter | ~600 nm | royalsocietypublishing.org |

| X-ray Diffraction (XRD) | Crystalline Size | 33.3 nm | royalsocietypublishing.org |

| Dynamic Light Scattering (DLS) | Measurement | Hydrodynamic Radius | nih.gov |

Spectroscopic and Optical Characterization

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS) is a key technique for analyzing the optical properties and electronic structure of powdered materials like this compound. It measures the light reflected from a sample over a range of wavelengths. The resulting spectrum provides information about the material's light absorption characteristics, which are related to its electronic transitions.

For bulk tungstate compounds, the UV-Vis DRS spectrum is characterized by a ligand-to-metal charge transfer (LMCT) transition from the oxygen ligands to the tungsten center. lehigh.edu The position of this transition is sensitive to the coordination and connectivity of the tungsten oxide polyhedra. In this compound, which features isolated [WO₄]²⁻ tetrahedral structures, the LMCT band maximum occurs at a high energy, in the range of 220-250 nm. lehigh.edu

DRS is also used to determine the band edge energy (Eg) of the material, which is a measure of the energy gap between the valence and conduction bands. lehigh.edu Studies on Na₂WO₄ synthesized for photocatalysis have used DRS to characterize their optical properties. researchgate.netaip.org It was found that processing parameters, such as calcination temperature, can influence the optical properties. An increase in calcination temperature was observed to cause a shift in the optical absorption edge, leading to smaller bandgap energies. researchgate.netaip.org

Ellipsometry and Spectrophotometry for Optical Constants

Spectroscopic ellipsometry and spectrophotometry are powerful non-destructive optical techniques used to determine the optical constants of materials, such as the refractive index (n) and extinction coefficient (k), as well as film thickness.

Spectroscopic ellipsometry measures the change in polarization of light upon reflection from a sample surface. horiba.com By fitting the experimental data (Ψ and Δ) to a model, the optical constants and thickness of thin films can be extracted with high precision. horiba.com For polycrystalline Na₂WO₄ samples, spectroscopic ellipsometry has been used over a wide spectral range (200–2200 nm) to calculate the optical constants and sample thickness. royalsocietypublishing.orgnih.gov The analysis showed excellent agreement between the experimental data and the model-fitted results. royalsocietypublishing.orgnih.gov

Spectrophotometry measures the transmittance and reflectance of light through and from a sample. These measurements can be compared with results derived from ellipsometry. For a Na₂WO₄ sample, the average transmittance in the visible region was found to be very low, around 0.9% (measured) to 1.3% (fitted), while the average reflectance was high, at approximately 68% (measured) to 70% (fitted). nih.gov The average absorptance was calculated to be between 29% and 31%. nih.gov These combined techniques provide a comprehensive understanding of how light interacts with this compound materials.

Table 3: Optical Properties of a this compound Sample

| Property | Method | Value | Source |

| Average Transmittance (Visible) | Spectrophotometry/Ellipsometry | 0.9% - 1.3% | nih.gov |

| Average Reflectance (Visible) | Spectrophotometry/Ellipsometry | 68% - 70% | nih.gov |

| Average Absorptance (Visible) | Spectrophotometry/Ellipsometry | 29% - 31% | nih.gov |

UV-Vis Absorption Spectroscopy for Bandgap Determination

UV-Vis absorption spectroscopy is a fundamental method for determining the optical bandgap (Eg) of semiconductor materials. The bandgap is a crucial parameter that dictates the electronic and optical properties of the material. The absorption of photons with sufficient energy excites electrons from the valence band to the conduction band.

The optical bandgap of this compound has been determined using data from UV-Vis spectrophotometry. nih.gov The relationship between the absorption coefficient (α) and the incident photon energy (hν) is described by the Tauc equation: (αhν)ⁿ = A(hν - Eg), where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for an indirect transition). mdpi.comijirset.com By plotting (αhν)² versus hν (a Tauc plot), the bandgap can be extrapolated from the linear portion of the curve.

For a polycrystalline Na₂WO₄ sample, the optical bandgap for an indirect transition was calculated to be approximately 3.7 eV. nih.gov Further studies have shown that the bandgap can be tuned by thermal treatment. For Na₂WO₄ photocatalysts, the bandgap energy was found to decrease from 3.74 eV to 3.7 eV and 3.6 eV as the calcination temperature was increased from 400°C to 500°C and 600°C, respectively. aip.org This demonstrates that the electronic properties of this compound can be modified through controlled processing. researchgate.netaip.org

Table 4: Reported Bandgap Energies for this compound

| Sample Condition | Bandgap (Eg) | Source |

| Polycrystalline Sample | ~3.7 eV | nih.gov |

| Calcined at 400°C | 3.74 eV | aip.org |

| Calcined at 500°C | 3.7 eV | aip.org |

| Calcined at 600°C | 3.6 eV | aip.org |

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition behavior, and phase transitions of this compound. The primary methods used include Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. covalentmetrology.com It is used to study thermal stability, moisture content, and decomposition processes. TGA studies on this compound dihydrate (Na₂WO₄·2H₂O) show a distinct mass loss corresponding to the removal of the two water molecules of hydration. ctia.com.cn The thermal decomposition of the dihydrate occurs in a single stage. ctia.com.cn TGA curves for this compound are typically recorded from ambient temperature up to 800-900°C at a constant heating rate, such as 10°C/min. researchgate.netcovalentmetrology.com

Derivative Thermogravimetry (DTG) : The DTG curve is the first derivative of the TGA curve, plotting the rate of mass change against temperature. Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is maximal, providing a clearer indication of individual decomposition steps. The combination of TG-DTG has been used to study the kinetics of the dehydration process of Na₂WO₄·2H₂O. ctia.com.cn

Differential Thermal Analysis (DTA) : DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (e.g., melting, crystallization) and chemical reactions. DTA has been used to study the phase diagrams of multi-component systems containing this compound, identifying the temperatures of eutectic, peritectic, and other nonvariant points. bio-conferences.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and composition of this compound, particularly its hydrated form, this compound dihydrate (Na₂WO₄·2H₂O). The analysis measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. covalentmetrology.comtainstruments.com

The primary thermal event observed in TGA studies of this compound dihydrate is the loss of its two molecules of water of hydration. This dehydration process typically occurs in a single stage. ctia.com.cn Research indicates that upon heating, this compound dihydrate loses its crystal water to become the anhydrous salt. ctia.com.cn This event is generally observed at temperatures around 100 °C. samaterials.comatamanchemicals.comnih.gov

Detailed TGA studies provide specific data on this weight loss. For instance, analysis of this compound dihydrate from ambient temperature up to 800 °C reveals a distinct weight loss corresponding to the evaporation of water. covalentmetrology.com One study identified a weight loss of approximately 20% between 0 °C and 100 °C, which is attributed to the release of this free water from the precursor material. aip.org Another investigation using Karl Fisher titration determined the water content in different lots of this compound dihydrate to be between 9.5% and 10.3%, slightly below the theoretical value of 10.9%. nih.gov The thermal decomposition process itself is reported to be complete by converting the dihydrate form into the stable anhydrous this compound. ctia.com.cnsamaterials.com

| Temperature Range (°C) | Observed Event | Weight Loss (%) | Reference |

|---|---|---|---|

| ~100 | Loss of crystal water (dehydration) | Not specified | samaterials.comatamanchemicals.comnih.gov |

| 0 - 100 | Evaporation of free water | ~20% | aip.org |

| - | Single-stage thermal decomposition (dehydration) | Not specified | ctia.com.cn |

| - | Water content determination by Karl Fisher titration | 9.5% - 10.3% | nih.gov |

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA), often performed simultaneously with TGA (TGA-DTA), is employed to investigate the thermal properties of materials, including phase transitions. tainstruments.comuconn.edu For this compound, DTA reveals several temperature-induced phase transformations at atmospheric pressure. The anhydrous form of this compound is trimorphous, existing in three different crystal structures (polymorphs) at different temperatures. aip.org

Research has identified these transitions with considerable detail, although the exact temperatures can vary slightly between studies. One comprehensive study determined that Form III is stable at lower temperatures. aip.org Upon heating, it undergoes a phase transition to Form II at approximately 587.6 °C. aip.org This is followed by another transition from Form II to Form I at 588.8 °C. aip.org Form I is the stable phase up to the compound's melting point of 695.5 °C. aip.org

Other studies corroborate the existence of these high-temperature phase changes. High-temperature Raman spectroscopy has shown a transition from the high-symmetry cubic phase to a phase of lower symmetry occurring above 833 K (560 °C). researchgate.net Another investigation reported a first-order phase transition at around 901 K (628 °C), suggesting the new phase has an orthorhombic symmetry. nih.gov Further research identified a transition from a cubic (Fd-3m) to an orthorhombic (Fddd) structure at elevated temperatures. researchgate.net The combination of DTA with TGA is particularly useful for distinguishing between phase transitions, which are not associated with weight loss, and decomposition events, which are. tainstruments.comuconn.edu

| Transition | Temperature (°C) | Temperature (K) | Notes | Reference |

|---|---|---|---|---|

| Form III → Form II | 587.6 | 860.8 | - | aip.org |

| Form II → Form I | 588.8 | 862.0 | - | aip.org |

| Cubic → Lower Symmetry | >560 | >833 | Observed via Raman spectroscopy | researchgate.net |

| - | ~628 | ~901 | First-order transition to a potential orthorhombic phase | nih.gov |

| Melting Point | 695.5 | 968.7 | - | aip.org |

Advanced Compositional and Purity Assessment

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS), also known as EDX, is a standard analytical technique used for the elemental analysis and chemical characterization of materials. When applied to this compound, EDS confirms the presence of the constituent elements: sodium (Na), tungsten (W), and oxygen (O). nih.govresearchgate.net This technique is often used in conjunction with Scanning Electron Microscopy (SEM) to map the elemental distribution on a sample's surface. mdpi.comscientific.netresearchgate.net

Studies on synthesized this compound particles have used EDS to verify the chemical composition. In one such analysis, the atomic ratio of Na to W was found to be 2:1, which is in excellent agreement with the stoichiometric formula Na₂WO₄. nih.gov EDS has also been instrumental in confirming the incorporation of tungsten into coatings when this compound is used as a component in electrolyte solutions for surface treatments. scientific.net For instance, after reacting aluminum particles with a this compound solution, EDS analysis of the resulting surface coating confirmed the presence of the element W, indicating the formation of a protective layer. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw For this compound, XPS is used to analyze the surface chemistry and verify the oxidation states of sodium, tungsten, and oxygen. mdpi.comresearchgate.netosti.gov

High-resolution XPS spectra of this compound films reveal distinct peaks corresponding to its constituent elements. The binding energies of these peaks are characteristic of the elements and their chemical environment.

Tungsten (W): The W 4f spectrum typically shows a doublet corresponding to W 4f₇/₂ and W 4f₅/₂. For Na₂WO₄, these peaks are found at binding energies that correspond to the W⁶⁺ oxidation state, characteristic of the tungstate (WO₄²⁻) anion. mdpi.comresearchgate.net For example, one study reported binding energies of 36.12 eV (W 4f₇/₂) and 38.23 eV (W 4f₅/₂) for a coating formed from a this compound solution. mdpi.com

Sodium (Na): The Na 1s peak is a strong indicator of the presence of sodium. It has been consistently located at a binding energy of approximately 1071.4 to 1071.5 eV. researchgate.net

Oxygen (O): The O 1s peak can be deconvoluted to identify different oxygen species, such as the oxygen in the tungstate anion (W=O), hydroxyl groups (-OH), and surface-bound water. researchgate.net

XPS is also used to study the composition of surface films formed when this compound is used as a corrosion inhibitor, confirming the presence of tungsten compounds like WO₃ in the protective layer. ias.ac.in

| Element | Orbital | Reported Binding Energy (eV) | Reference |

|---|---|---|---|

| Tungsten (W) | 4f₇/₂ | ~35.6 - 36.12 | mdpi.comresearchgate.net |

| Tungsten (W) | 4f₅/₂ | ~36.7 - 38.23 | mdpi.comresearchgate.net |

| Sodium (Na) | 1s | ~1071.4 - 1071.5 | researchgate.net |

| Oxygen (O) | 1s | ~530.6 (for W=O) | researchgate.net |

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a highly sensitive analytical technique used for determining the concentration of trace metal elements in a sample. tungsten-oxide.comtungstic-acid.com In the context of this compound, ICP-AES is primarily employed for purity assessment by quantifying trace metallic impurities. ctia.com.cnnih.govresearchgate.net

The analysis of high-purity this compound presents a challenge due to potential matrix effects from the high concentration of tungsten. To overcome this, methods often involve a pre-concentration step to separate the trace analytes from the tungsten matrix. One established procedure uses lanthanum hydroxide (B78521) as a co-precipitating agent to separate and enrich trace metal impurities such as calcium, cadmium, cobalt, copper, iron, manganese, nickel, and lead. ctia.com.cnresearchgate.net Following separation, the concentration of these elements is measured by ICP-AES. researchgate.net

Using ICP-AES, the purity of this compound lots has been determined to be approximately 99% based on the measured weight percentages of tungsten (55.2%–56.4%) and sodium (13.4%–13.8%). nih.gov The technique provides excellent detection limits for various impurities.

| Impurity Element | Chemical Symbol | Detection Limit (µg·g⁻¹) | Reference |

|---|---|---|---|

| Cobalt | Co | 0.07 | researchgate.net |

| Copper | Cu | 0.4 | researchgate.net |

| Iron | Fe | 0.2 | researchgate.net |

| Manganese | Mn | 0.1 | researchgate.net |

| Nickel | Ni | 0.6 | researchgate.net |

| Lead | Pb | 1.3 | researchgate.net |

| Magnesium | Mg | Detected (0.7%–0.9%) | nih.gov |

| Aluminum | Al | Detected (~0.3%) | nih.gov |

Ion Chromatography (IC)

Ion Chromatography (IC) is a powerful method for the separation and quantification of ions, making it highly suitable for assessing the purity of ionic compounds like this compound. researchgate.netmetrohm.com The technique is particularly effective for detecting anionic impurities. For the analysis of this compound, IC with a suppressed conductivity detector is often the method of choice. nih.gov

IC has been utilized in the quality control and characterization of commercial this compound lots. In one comprehensive analysis, IC was used alongside other methods to assess purity. The results from IC analysis indicated a purity of 100% for the tested lots, demonstrating the technique's high sensitivity and its ability to detect ionic impurities that might be missed by other methods. nih.gov

The versatility of IC allows for the simultaneous analysis of multiple anions. A standard chromatogram can separate a wide range of inorganic and organic anions, including chloride, nitrite (B80452), sulfate (B86663), and phosphate (B84403), as well as the tungstate ion itself. researchgate.net This capability is crucial for ensuring the material meets stringent purity requirements for various scientific and industrial applications. The use of eluent generators that produce high-purity hydroxide eluents online further enhances the performance of IC for determining trace-level anions. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when hyphenated with inductively coupled plasma mass spectrometry (LC-ICP-MS), serves as a crucial tool for the speciation of tungsten in complex biological samples. This technique is not typically used for the routine analysis of the simple this compound salt itself, but rather to understand its interactions and transformations within biological systems.

Research has utilized LC-ICP-MS to investigate the binding of tungstate to proteins in human serum. ucm.esnih.gov In these studies, human serum is incubated with this compound, and the resulting mixture is analyzed. The coupling of size-exclusion chromatography (SEC) with ICP-MS allows for the separation of molecules based on their size, while the mass spectrometer selectively detects the tungsten isotope, identifying which protein fractions have bound to the tungstate. ucm.es

Findings from such studies have demonstrated that when incubated with human serum, tungstate does not remain entirely free. A significant portion associates with serum proteins, most notably albumin. ucm.es Chromatographic analysis typically reveals three distinct tungsten-containing peaks: one corresponding to the tungstate-albumin complex, another to free tungstate, and a third peak associated with a larger, unidentified protein with a molecular weight estimated to be over 300 kDa. ucm.es For these analyses, a common mobile phase is a buffered saline solution (e.g., 20 mM HEPES and 150 mM NaCl at pH 7.4) run through an appropriate SEC column. ucm.es

It is also noteworthy that this compound is sometimes employed as a laboratory reagent in LC-MS sample preparation protocols. Specifically, it is used for the precipitation of proteins from serum or plasma samples before the analysis of other target analytes, such as mycophenolic acid or iophenoxic acid. psu.eduunl.edu In these instances, this compound facilitates the removal of interfering macromolecules but is not the analyte of interest.

Electrical Property Investigation via Complex Impedance Spectroscopy

Complex Impedance Spectroscopy (CIS) is a powerful non-destructive technique used to investigate the electrical properties of polycrystalline materials like this compound (Na₂WO₄). royalsocietypublishing.orgresearchgate.net This method allows for the differentiation of the electrical contributions from various microstructural features, primarily the grains (bulk) and grain boundaries. researchgate.netresearchgate.net

Studies on polycrystalline Na₂WO₄, typically synthesized via a high-temperature solid-state reaction, involve measuring the electrical impedance as a function of frequency and temperature. researchgate.netresearchgate.net The measurements are generally conducted over a wide frequency range, such as 200 Hz to 5 MHz, and at elevated temperatures, for instance, between 586 K and 679 K. researchgate.net

The resulting impedance data, often visualized in a Nyquist plot (Z'' vs. Z'), typically shows two distinct, partially overlapping semicircles. researchgate.net The semicircle appearing at higher frequencies is attributed to the electrical response of the grains (bulk material), while the semicircle at lower frequencies corresponds to the grain boundary effects. researchgate.net This behavior indicates the presence of two different relaxation processes within the material. researchgate.net To analyze these contributions quantitatively, the impedance data is modeled using an equivalent electrical circuit, often consisting of series combinations of parallel resistor-capacitor (RC) or constant phase element (CPE) circuits, where one combination represents the grains and the other represents the grain boundaries. royalsocietypublishing.orgresearchgate.net

Further analysis using the complex electrical modulus (M*) formalism is employed to study the dielectric properties and relaxation dynamics. royalsocietypublishing.orgresearchgate.net Modulus plots are also characterized by the presence of thermally activated relaxation peaks, confirming the relaxation processes observed in the impedance data. researchgate.netnih.gov The study of AC conductivity as a function of temperature reveals distinct regions with different conduction mechanisms. The activation energies calculated from the Arrhenius plots of DC conductivity provide insight into the energy barriers for charge carrier hopping. researchgate.net

Table 1: Electrical Properties of Polycrystalline Na₂WO₄ from Impedance Spectroscopy

| Parameter | Temperature Region | Value | Source |

|---|---|---|---|

| Activation Energy | < 621 K | 0.848 (±0.006) eV | researchgate.net |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16211321 |

| This compound dihydrate | 16212629 |

| Albumin | 16132345 |

| Xanthine | 1188 |

| Methionine | 6137 |

| Mycophenolic acid | 4265 |

| Iophenoxic acid | 6105 |

| Sodium Carbonate | 10340 |

Catalytic Applications of Sodium Tungstate in Advanced Chemical Processes

Organic Synthesis Catalysis

Sodium tungstate's utility as a catalyst in organic synthesis is extensive. sbq.org.brcolab.wsbayvillechemical.net It is frequently employed in oxidation reactions where it is believed to form peroxo complexes in the presence of hydrogen peroxide, which are the active oxidizing species. researchgate.net

Epoxidation Reactions of Alkenes

Sodium tungstate (B81510), in combination with hydrogen peroxide, serves as an efficient catalytic system for the epoxidation of alkenes. sbq.org.bromanchem.com This method is particularly valuable for the synthesis of epoxides, which are important intermediates in the production of various chemicals. psu.edu The reaction often proceeds under mild conditions and can be highly selective. researchgate.netnih.gov For instance, the epoxidation of (R)-(+)-limonene using this compound and hydrogen peroxide at 70°C in the absence of an organic solvent resulted in a 94% conversion with 81% selectivity for limonene-1,2-epoxide. researchgate.netnih.gov

Research has shown that the catalytic system can be influenced by various factors, including pH and the presence of phase transfer catalysts (PTCs). researchgate.netnih.gov For example, a tungsten-based catalyst system showed high conversion (90%) and selectivity (99%) for the epoxidation of cyclooctene (B146475) in a biphasic system without organic solvents when chloroacetic acids were added. nih.gov The use of PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the tungstate species between the aqueous and organic phases, enhancing the reaction rate and efficiency, particularly for nonpolar olefins. nih.govrsc.org

A proposed mechanism for this reaction involves the formation of a tungsten peroxo-species. researchgate.net This active species then transfers an oxygen atom to the carbon-carbon double bond of the alkene, forming the epoxide and regenerating the catalyst.

Table 1: Examples of this compound Catalyzed Epoxidation of Alkenes

| Alkene | Oxidant | Catalyst System | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| (R)-(+)-Limonene | H₂O₂ | Na₂WO₄ | 70°C, Solvent-free | 94 | 81 (to limonene-1,2-epoxide) |

| Cyclooctene | H₂O₂ | Na₂WO₄/H₂WO₄/ Chloroacetic acid | 60°C, Biphasic, Solvent-free | 90 | 99 (to cyclooctene oxide) |

Oxidation of Alcohols to Aldehydes and Ketones

This compound is a well-established catalyst for the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. sbq.org.bromanchem.com This transformation is typically carried out using hydrogen peroxide as the oxidant under neutral or mildly acidic conditions. researchgate.netepa.gov The method is practical for large-scale manufacturing and is applicable to a wide range of substrates, including those sensitive to acid. researchgate.net

The oxidation of secondary alcohols to ketones often proceeds with high yields (83-96%) under biphasic conditions using a phase transfer catalyst. sbq.org.br For primary benzylic alcohols, the reaction outcome can be controlled by the amount of hydrogen peroxide used; a smaller molar amount yields the aldehyde, while a larger amount leads to the corresponding benzoic acid. sbq.org.br A notable advantage of this system is its ability to operate without organic solvents, making it an environmentally friendly option. epa.govacs.org For instance, the oxidation of alcohols like 1-phenylethanol (B42297) and benzyl (B1604629) alcohol using aqueous hydrogen peroxide with this compound and a phase-transfer catalyst can result in yields of 81-99%. acs.org

The proposed active species in these oxidations is a disodium (B8443419) tetraperoxotungstate dihydrate, which can be isolated from a mixture of N,N-dimethylacetamide, hydrogen peroxide, and this compound dihydrate. researchgate.net

Table 2: Oxidation of Alcohols using this compound/H₂O₂ System

| Alcohol | Product | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Secondary Alcohols | Ketones | Na₂WO₄/PTC/H₂O₂ | Biphasic | 83-96 |

| 1-Phenylethanol | Acetophenone | Na₂WO₄/PTC/H₂O₂ | Organic-solvent-free | 81-99 |

Cleavage of Carbon-Carbon Double Bonds

This compound, in the presence of hydrogen peroxide, can catalyze the oxidative cleavage of carbon-carbon double bonds in alkenes to produce carboxylic acids, aldehydes, or ketones. sbq.org.brcolab.ws This method provides a green alternative to more hazardous oxidizing agents like nitric acid. sbq.org.br A prominent example is the conversion of cyclohexene (B86901) to adipic acid, a key component in the production of nylon-6,6. sbq.org.br This reaction, when carried out with hydrogen peroxide, this compound, and a phase transfer catalyst, can achieve a 93% yield of adipic acid. sbq.org.br

The catalytic system has also been applied to the oxidation of natural rubber, which contains numerous carbon-carbon double bonds. researchgate.net In this case, the this compound/acetic acid/hydrogen peroxide system not only epoxidizes the rubber but also induces further oxidation, leading to the cleavage of the C-C bonds and the formation of ketones and aldehydes. researchgate.net The reaction is influenced by the pH of the medium, with weakly acidic conditions (pH 4-5) being favorable for the oxidative cleavage. oup.com Solid tungsten oxide catalysts have also been shown to be effective for the oxidative cleavage of C=C bonds in alkenes and fatty acids with hydrogen peroxide. osti.gov

Oxidation of Amines (Primary to Hydroxylamines/Nitro Derivatives, Secondary to Nitrones)

The this compound-catalyzed oxidation of amines with hydrogen peroxide offers a versatile route to various nitrogen-containing compounds. sbq.org.brcolab.ws Primary amines can be oxidized to N-monoalkylhydroxylamines in good to excellent yields using a urea-hydrogen peroxide (UHP) complex as the oxidant. sbq.org.brresearchgate.net This method is applicable to a broad range of primary amines, including chiral benzylic amines and α-amino esters, with yields typically ranging from 65% to 80%. sbq.org.brresearchgate.net Further oxidation of primary amines can lead to the formation of nitroso and nitro compounds. researchgate.netoup.com

Secondary amines, under the same catalytic system, are efficiently converted to the corresponding nitrones. sbq.org.brpsu.edu This transformation is significant as nitrones are valuable synthetic intermediates. psu.edu The reaction proceeds smoothly in a single step and can be applied to both acyclic and cyclic secondary amines. sbq.org.brpsu.edu For example, the oxidation of 2-methylpiperidine (B94953) with hydrogen peroxide catalyzed by this compound yields the corresponding nitrone in 68% yield. psu.edu The proposed mechanism involves the initial N-oxidation of the secondary amine to a hydroxylamine (B1172632), which is then further oxidized to the nitrone. psu.edu

Oxidation of Organosulfur Compounds

This compound serves as an effective catalyst for the oxidation of organosulfur compounds, such as sulfides and thiols, to their corresponding sulfoxides and sulfones. sbq.org.brcolab.ws This reaction is of significant interest as sulfoxides and sulfones are important in the pharmaceutical and chemical industries. sbq.org.br The oxidation is typically carried out using hydrogen peroxide as the oxidant, often in a biphasic system with a phase transfer catalyst and a promoter like phenylphosphonic acid, which allows the reaction to proceed without organic solvents. sbq.org.br

This method has been successfully applied to both aromatic and aliphatic sulfides, with aliphatic sulfides generally being more reactive. sbq.org.br For instance, diphenyl sulfide (B99878) can be converted to diphenyl sulfone with a 96% yield. sbq.org.br A key advantage of this catalytic system is its selectivity; other functional groups like allyl groups and primary or secondary alcohols remain unaffected under the reaction conditions. sbq.org.br The active oxidizing species are believed to be tungstate-peroxo complexes. mdpi.com

Halogenation of Aromatic Compounds

This compound can catalyze the regioselective halogenation of aromatic compounds. sbq.org.brcolab.ws This environmentally friendly procedure utilizes potassium chloride (KCl) or potassium bromide (KBr) as the halogen source and sodium perborate (B1237305) (SPB) as the oxidant. sbq.org.brtandfonline.com The reaction proceeds under mild conditions and can provide good yields of the halogenated products. sbq.org.brtandfonline.com

This method serves as a useful alternative to direct aromatic halogenation, especially when specific regioisomers are desired that are not favored by standard electrophilic substitution. acs.org For example, the bromination of acetanilide (B955) using KBr, SPB, and a catalytic amount of this compound in acetic acid at room temperature yields the monobromo derivative. tandfonline.com The catalytic cycle is thought to involve the formation of a peroxotungstate species which then oxidizes the halide ion to an electrophilic halogenating agent. tandfonline.com

Electrocatalysis

This compound is a key component in electrolytes for the electrodeposition of tungsten alloys and in the preparation of electrocatalytic materials. royalsocietypublishing.orgresearchgate.net Its presence influences the deposition process, the composition of the resulting materials, and their electrochemical properties.

This compound is utilized in the preparation of coated electrodes for various electrocatalytic applications. royalsocietypublishing.orgresearchgate.net One significant use is in the electrodeposition of iron-tungsten (Fe-W) alloys from citrate (B86180) baths. mdpi.comresearchgate.netvu.ltidsi.md These alloys are considered environmentally friendly alternatives to materials containing nickel or cobalt. researchgate.netvu.ltidsi.md The electrocatalyst preparation involves dissolving this compound along with an iron salt and citric acid in the electrolyte bath. mdpi.com The resulting coated electrodes have applications as protective coatings. mdpi.com

Furthermore, this compound is a precursor for preparing other tungstate-based electrocatalysts. For example, transition metal tungstates (e.g., CoWO₄, NiWO₄) supported on materials like reduced graphene oxide have been synthesized using this compound dihydrate for applications in water splitting. ekb.eg The preparation of platinum-sodium tungstate electrodes for fuel cell cathodes has also been explored, where the catalyst is deposited on a conductive carrier like graphite. google.com

The concentration of this compound in the electrodeposition bath has a profound effect on the electrode reactions and the properties of the deposited alloy. mdpi.com In the electrodeposition of Fe-W alloys from a citrate electrolyte, increasing the Na₂WO₄ concentration (from 0 to 0.5 M) alters the bath chemistry by causing a redistribution of citrate complexes. mdpi.comresearchgate.net This leads to an increase in the concentrations of free WO₄²⁻, Fe²⁺, and Fe³⁺ ions, which in turn shifts the Nernst potentials for Fe and W to more negative values. mdpi.com

Table 2: Effect of this compound Concentration on Nernst Potentials in Fe-W Electrodeposition mdpi.com

| Na₂WO₄ Concentration (M) | E(Fe²⁺/Fe) (V vs. Ag/AgCl) | E(WO₄²⁻/W) (V vs. Ag/AgCl) |

| 0.1 | -0.87 | -1.13 |

| 0.2 | -0.85 | -1.12 |

| 0.3 | -0.83 | -1.11 |

| 0.4 | -0.82 | -1.11 |

Calculated Nernst potentials based on species distribution in a citrate electrolyte at pH 6.9.

The electrodeposition of Fe-W alloys from baths containing this compound has been the subject of extensive research. mdpi.comresearchgate.netvu.ltidsi.md These alloys are investigated for applications such as protective coatings due to their enhanced durability and corrosion resistance. udhtu.edu.ua The process is typically carried out from a citrate bath containing ferrous sulfate (B86663), this compound, and citric acid. mdpi.comudhtu.edu.ua

The composition and properties of the deposited Fe-W films are influenced by parameters such as the concentration of this compound, current density, and the pH of the bath. udhtu.edu.uachalcogen.ro For instance, in Ni-Fe-W alloy deposition, an increase in the this compound concentration in the bath leads to an increased tungsten content and a decreased nickel content in the resulting film. chalcogen.ro Similarly, in Zn-Fe-W alloy deposition, the induced co-deposition of tungsten with iron was found to occur only at a pH greater than 6.0. icm.edu.pl The formation of Fe-W alloys becomes thermodynamically possible at potentials more negative than approximately -0.82 V to -0.87 V (vs. Ag/AgCl), depending on the specific bath composition. mdpi.comresearchgate.netvu.ltidsi.md

Photocatalytic Degradationresearchgate.netscispace.com

This compound serves as a precursor and a catalyst in photocatalytic processes designed to break down environmental pollutants. researchgate.netresearchgate.net Its derivatives, particularly tungsten oxides synthesized from it, are noted for their photocatalytic capabilities. researchgate.net

Visible-Light-Driven Photocatalysisresearchgate.netaip.org

This compound-derived catalysts have demonstrated activity under visible light, a crucial factor for practical environmental applications. researchgate.netaip.org In one study, a photocatalyst synthesized from this compound was confirmed to be a visible-light-active material. researchgate.net The photocatalytic activity was evaluated using a visible-light-driven (VLD) scheme, where the catalyst calcined at 400°C (labeled W4) achieved a 25% degradation efficiency for Palm Oil Mill Effluent (POME) under visible light irradiation. aip.org This capability is attributed to the suitable bandgap of the synthesized material, which allows it to absorb energy from the visible spectrum to initiate the photocatalytic process. researchgate.net

Energy Storage Material Schemes in Photocatalysisresearchgate.netaip.org

A novel approach in photocatalysis involves the use of energy storage material (ESM) schemes. researchgate.netaip.org This method assesses the energy storage potential of the catalyst to enhance performance. aip.org Research comparing a conventional visible-light-driven (VLD) scheme with an ESM scheme found the latter to be significantly more effective under certain conditions. researchgate.netaip.org For the degradation of POME, a this compound catalyst calcined at 600°C (labeled W6) achieved a 53% degradation efficiency using the ESM scheme, more than double the efficiency of the best-performing catalyst under the VLD scheme. researchgate.netaip.org This suggests that the ESM approach, which may involve decoupling light absorption from the catalytic reaction, offers a promising strategy for improving photocatalytic efficiency. aip.org

Optimization of Calcination Temperature for Photocatalytic Efficiencyresearchgate.netaip.org

The calcination temperature used during the synthesis of the photocatalyst is a critical parameter that influences its efficiency. researchgate.netaip.org Studies on this compound-based catalysts show that increasing the calcination temperature leads to smaller bandgaps, which can enhance photocatalytic applications. researchgate.net However, there is an optimal temperature for maximal degradation. For the degradation of POME, the optimal calcination temperature was found to be 400°C. researchgate.netaip.org While higher temperatures were tested (500°C and 600°C), the 400°C sample (W4) showed the best performance in the visible-light-driven scheme. researchgate.net Conversely, the sample calcined at 600°C (W6) was most effective under the energy storage material (ESM) scheme. researchgate.netaip.org This indicates that the ideal calcination temperature can depend on the specific photocatalytic scheme being employed.

Degradation of Specific Organic Pollutants (e.g., Palm Oil Mill Effluent)aip.orgcbiore.id

This compound-based photocatalysts have been effectively used for the degradation of complex organic pollutants such as Palm Oil Mill Effluent (POME). aip.orgcbiore.id POME is a significant environmental pollutant, and photocatalysis offers a method for its treatment. aip.org Research has demonstrated the degradation of POME by measuring the reduction in Chemical Oxygen Demand (COD) and color. researchgate.netaip.org

In a separate study, a WO₃/TiO₂-NT/Ti photoanode synthesized using this compound as a precursor was used in a photocatalysis-fuel cell system to treat POME. This system achieved a remarkable 84% degradation of COD under visible light irradiation. cbiore.id

Table 1: Photocatalytic Degradation of POME using this compound-Derived Catalysts

| Catalyst System | Pollutant | Degradation Metric | Scheme | Max Efficiency (%) | Source |

|---|---|---|---|---|---|

| Na₂WO₄ (calcined at 400°C) | POME | COD Removal | VLD | 25 | researchgate.netaip.org |

| Na₂WO₄ (calcined at 600°C) | POME | COD Removal | ESM | 53 | researchgate.netaip.org |

Industrial Catalytic Processes

Beyond photocatalysis, this compound is an important catalyst in large-scale industrial chemical processes.

Desulfurization in Petrochemical Refiningvizagchemical.commuscatchemical.comgoogleapis.com

In the petrochemical industry, this compound is employed as a catalyst in the desulfurization process of petroleum refining. vizagchemical.commuscatchemical.com Its role is to facilitate the removal of sulfur compounds from crude oil and its distillates. vizagchemical.com This process, known as oxidative desulfurization (ODS), is critical for producing cleaner fuels that comply with stringent environmental regulations. vizagchemical.comresearchgate.net The Na₂WO₄-H₂O₂ system has been shown to be highly effective for this purpose. researchgate.net The use of this compound helps accelerate the oxidation of sulfur-containing organic compounds, making them easier to remove from the fuel matrix. vizagchemical.comresearchgate.net This catalytic application is vital for reducing sulfur dioxide emissions, a major contributor to acid rain. wikipedia.org

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 26052 nih.govamericanelements.comeasychem.org |

| This compound dihydrate | 150191 fishersci.befishersci.ca |

| Tungsten Trioxide | 14811 wikipedia.orgereztech.comfishersci.finih.gov |

| Citric Acid | 311 nnlm.govwikipedia.orgmetabolomicsworkbench.orgnih.govfishersci.se |

| Nitric Acid | 944 wikipedia.orguni.lufishersci.itnih.gov |

| Ethanol | 702 guidetopharmacology.orgwikipedia.orgnih.govnih.gov |

| Sulfur | 5362487 fishersci.seblkcommodities.comnih.gov |

Catalyst Precursor Roles in Industrial Chemical Processes

This compound (Na₂WO₄) is a crucial precursor in the synthesis of a variety of heterogeneous and homogeneous tungsten-based catalysts for numerous industrial chemical processes. Its utility stems from its water solubility and the accessibility of the tungstate anion, which can be readily converted into catalytically active species such as polyoxometalates, tungsten oxides, or incorporated into various supports. chemiis.comsbq.org.brnanorh.com These resulting catalysts are pivotal in oxidation reactions, petrochemical refining, and olefin metathesis.

A primary application of this compound as a precursor is in the formulation of oxidation catalysts. nanorh.com It is frequently used in conjunction with hydrogen peroxide to create catalytic systems for various oxidation reactions. sbq.org.br These systems are effective for the epoxidation of alkenes, the oxidation of alcohols to aldehydes or ketones, and the oxidation of secondary amines to nitrones. sbq.org.brpsu.edu The reaction between this compound and hydrogen peroxide can form peroxotungstate complexes, which are the active oxidizing agents in these transformations. sbq.org.br

In the petrochemical industry, this compound serves as a precursor for catalysts used in hydroprocessing and desulfurization. chemiis.comvizagchemical.com Tungsten-based catalysts are valued for their high thermal stability and resistance to poisoning, making them suitable for demanding processes like catalytic cracking and isomerization. chemiis.com For desulfurization, this compound is a component in catalysts that help remove sulfur compounds from crude oil, contributing to the production of cleaner fuels that comply with environmental standards. vizagchemical.com

This compound is also a key starting material for preparing advanced catalysts for olefin metathesis, an important reaction for producing propylene (B89431) from ethylene (B1197577) and 2-butene (B3427860). scispace.comacs.org Researchers have used this compound to synthesize highly efficient catalysts by immobilizing isolated tungstate species within zeolite pores. acs.org This method creates a cooperative catalytic system where the tungstate acts as the metathesis active site. In one study, a WOₓ/USY catalyst prepared from a this compound precursor demonstrated a propene production rate approximately 7,300 times higher than industrial WO₃/SiO₂-based catalysts under mild conditions. acs.org Similarly, it has been used to incorporate tungsten into ordered mesoporous silicates to create catalysts for the metathesis of ethylene and 2-butene. scispace.com

Furthermore, this compound is a fundamental building block for the synthesis of polyoxometalates (POMs). sbq.org.brbayvillechemical.netbayvillechemical.net These complex inorganic clusters are used as catalysts in a wide array of organic reactions, including oxidations and halogenations. sbq.org.brbayvillechemical.netbayvillechemical.netresearchgate.net The ability to form diverse POM structures from this compound allows for the fine-tuning of catalytic properties for specific applications. sbq.org.br Recent research has also explored its use as a promoter for perovskite-based redox catalysts in the oxidative cracking of hydrocarbons like cyclohexane (B81311) to produce valuable light olefins. osti.gov In these systems, a molten layer of this compound covers the core catalyst, enhancing catalytic conversion and selectivity to olefins. osti.gov

The table below summarizes key industrial processes where this compound is employed as a catalyst precursor.

| Industrial Process | Catalyst Precursor For | Resulting Active Species/Catalyst | References |

| Oxidation Reactions | Epoxidation of alkenes, oxidation of alcohols, amines, and organosulfur compounds. | Peroxotungstate complexes, Polyoxometalates. | sbq.org.br, bayvillechemical.net, bayvillechemical.net, researchgate.net |

| Petrochemical Refining | Hydrocracking, isomerization, and hydrodesulfurization (HDS) catalysts. | Tungsten-based catalysts (e.g., supported tungsten oxides). | chemiis.com, vizagchemical.com |

| Olefin Metathesis | Cross-metathesis of ethene and 2-butene to produce propene. | Isolated tungstate species in zeolites (e.g., WOₓ/USY), Tungsten-incorporated silicates. | scispace.com, acs.org |

| Redox Oxidative Cracking | Oxidative cracking of cyclohexane to light olefins. | Promoter for perovskite redox catalysts (e.g., CaMnO₃@Na₂WO₄). | osti.gov |

| Pigment Manufacturing | Production of thermally stable and durable pigments. | Tungsten-based pigments. | chemiis.com |

Materials Science and Engineering Applications of Sodium Tungstate

Synthesis of Tungsten-Based Advanced Materials

Sodium tungstate (B81510) is a fundamental component in the production of various advanced materials containing tungsten. nanorh.com It acts as a primary source of tungsten for creating materials with desirable properties such as high density, strength, and temperature resistance. nanorh.comvizagchemical.com The typical process involves the conversion of tungsten ores into sodium tungstate as an intermediate, which is then further processed to create other tungsten compounds and ultimately the final materials. atamanchemicals.comguidechem.com

This compound plays a role in the synthesis of high-density materials. nanorh.com These materials are crucial in applications requiring significant mass in a small volume, such as in aerospace and automotive industries. nanorh.com The process often begins with the extraction of tungsten from its ores to form a this compound solution. mdpi.com This intermediate is then purified and converted through various chemical pathways to produce tungsten metal and its high-density alloys. mdpi.compreprints.org One proposed method involves a high-temperature smelting process of wolframite (B13744602) with sodium carbonate and silica (B1680970) to produce high-density this compound, which can be easily separated from impurities. mdpi.comuq.edu.au

This compound is an essential precursor in the manufacturing of tungsten carbide (WC) and other tungsten alloys. nanorh.compreprints.org These materials are renowned for their exceptional hardness and wear resistance, making them vital for applications like cutting tools. diva-portal.org The production of tungsten carbide often starts with the creation of ammonium (B1175870) paratungstate (APT) from this compound solutions. mdpi.compreprints.org The APT is then calcined to form tungsten oxides, which are subsequently reduced with hydrogen to produce tungsten powder. preprints.orgdiva-portal.org This tungsten powder is then carburized to form tungsten carbide. preprints.org At high temperatures and pressures, tungsten carbide can react with aqueous sodium carbonate to regenerate this compound, a method used for recycling scrap cemented carbide. wikipedia.org

Nanomaterial Development

In the realm of nanotechnology, this compound is a key starting material for the synthesis of a variety of tungsten-based nanomaterials. nanorh.com Its utility lies in its ability to be a soluble tungsten source for various chemical precipitation and hydrothermal synthesis methods, leading to the formation of nanostructures with controlled morphologies and properties.

This compound is widely used in the preparation of tungsten oxide (WO₃) nanomaterials and nanostructures. nanorh.com These nanomaterials are of significant interest for a broad range of applications, including gas sensors, photocatalysts, and electrochromic devices, due to their unique electrical and optical properties. mdpi.com Various synthesis methods employ this compound to produce WO₃ with different morphologies.